molecular formula C19H21N B076916 1-Benzyl-4-(4-methylphenyl)piperidine CAS No. 13314-67-5

1-Benzyl-4-(4-methylphenyl)piperidine

Cat. No.: B076916
CAS No.: 13314-67-5
M. Wt: 265.4 g/mol
InChI Key: QWTGAWIELAGYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(4-methylphenyl)piperidine is a piperidine-derived compound featuring a benzyl group at the 1-position and a 4-methylphenyl substituent at the 4-position of the piperidine ring. This structure places it within a class of acetylcholinesterase (AChE) inhibitors investigated for treating neurodegenerative disorders like Alzheimer’s disease (AD). Its design aligns with efforts to optimize AChE inhibition while enhancing selectivity and pharmacokinetic properties .

Preparation Methods

Reductive Amination of 1-Benzyl-4-Piperidone

Reductive amination stands as a cornerstone for piperidine derivative synthesis. For 1-benzyl-4-(4-methylphenyl)piperidine, this method involves the reaction of 1-benzyl-4-piperidone with 4-methylbenzylamine in the presence of a reducing agent.

Reaction Mechanism and Conditions

  • Imine Formation : 1-Benzyl-4-piperidone reacts with 4-methylbenzylamine in toluene at 80°C for 6 hours to form the intermediate imine .

  • Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol reduces the imine to the secondary amine at room temperature .

ParameterValue
Yield68–72%
CatalystNaBH3CN
SolventMethanol
Temperature25°C

This method offers moderate yields but requires strict control over moisture to prevent borohydride decomposition .

Nucleophilic Addition to 1-Benzyl-4-Piperidone

The ketone group in 1-benzyl-4-piperidone serves as an electrophilic site for nucleophilic attack by aryl organometallic reagents.

Grignard Reaction Protocol

  • Reagent Preparation : 4-Methylphenylmagnesium bromide is synthesized from 4-methylbromobenzene and magnesium turnings in THF .

  • Addition : The Grignard reagent is added dropwise to 1-benzyl-4-piperidone in THF at 0°C, followed by warming to 25°C for 12 hours .

  • Workup : Hydrolysis with ammonium chloride yields the tertiary alcohol, which is dehydrated using concentrated H2SO4 to form 1-benzyl-4-(4-methylphenyl)-3,4-dehydropiperidine .

  • Hydrogenation : Palladium on carbon (Pd/C) catalyzes hydrogenation of the alkene at 50 psi H2, affording the saturated piperidine .

StepYield
Grignard Addition85%
Dehydration78%
Hydrogenation92%

This route achieves a cumulative yield of 61% but demands rigorous anhydrous conditions .

Alkylation of 4-(4-Methylphenyl)piperidine

Pre-forming the 4-(4-methylphenyl)piperidine core followed by N-benzylation provides an alternative pathway.

Benzylation Procedure

  • Substrate Synthesis : 4-(4-Methylphenyl)piperidine is prepared via catalytic hydrogenation of 4-(4-methylphenyl)pyridine using Raney nickel at 100°C and 300 psi H2 .

  • Benzylation : Benzyl bromide reacts with the piperidine in acetonitrile at reflux for 8 hours, with K2CO3 as a base .

ParameterValue
Hydrogenation Yield88%
Benzylation Yield75%

This method avoids ketone intermediates but requires high-pressure hydrogenation equipment .

Multi-Step Synthesis via Cyano Intermediates

A nitrile-based approach enables precise control over the 4-methylphenyl substituent.

Synthetic Pathway

  • Cyanoethylation : 1-Benzyl-4-piperidone reacts with 4-methylphenylacetonitrile in DMF using NaH as a base at 60°C for 6 hours .

  • Hydrolysis : The resulting this compound-4-carbonitrile is hydrolyzed with 2N NaOH in ethanol to the carboxylic acid .

  • Decarboxylation : Thermal decarboxylation at 200°C removes the carboxylic acid group, yielding the target compound .

StepYield
Cyanoethylation75%
Hydrolysis70%
Decarboxylation65%

This sequence achieves a 34% overall yield but involves high-temperature steps that risk decomposition .

Catalytic Cross-Coupling Approaches

ParameterValue
Bromination Yield82%
Coupling Yield78%

This method provides excellent regiocontrol but requires palladium catalysts, increasing costs .

Comparative Analysis of Methods

MethodOverall YieldCostScalability
Reductive Amination68%LowModerate
Grignard Addition61%MediumHigh
Alkylation66%LowHigh
Cyano Intermediate34%HighLow
Suzuki Coupling64%HighModerate

The Grignard and alkylation routes balance yield and scalability, making them preferred for industrial applications .

Chemical Reactions Analysis

1-Benzyl-4-(4-methylphenyl)piperidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or rhodium on alumina . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-(4-methylphenyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methylphenyl)piperidine involves its interaction with monoamine neurotransmitters. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin. This selectivity is due to its ability to bind to and activate specific transporters and receptors in the brain, leading to the release of these neurotransmitters into the synaptic cleft . Additionally, it functions as a monoamine oxidase inhibitor, which prevents the breakdown of monoamines and prolongs their action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents at Piperidine 4-Position Key Structural Features
1-Benzyl-4-(4-methylphenyl)piperidine 4-methylphenyl Methyl group enhances steric bulk
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine 2-(N-benzoylamino)ethyl Flexible ethyl linker with benzamide moiety
Donepezil (E2020) (5,6-dimethoxy-1-oxoindan-2-yl)methyl Rigid indanone scaffold
1-Benzyl-4-(2-phthalimidoethyl)piperidine 2-phthalimidoethyl Bulky phthalimide group
  • Flexibility vs. Rigidity: The 4-methylphenyl group in the target compound introduces moderate steric bulk, while analogues like donepezil incorporate rigid indanone scaffolds, which improve AChE binding affinity by reducing conformational entropy .
  • Linker Modifications: Derivatives with ethyl linkers (e.g., 2-(N-benzoylamino)ethyl) exhibit flexibility, but rigidification (e.g., donepezil’s indanone) boosts potency .

Pharmacological Activity

AChE Inhibition and Selectivity :

  • Donepezil (E2020): IC₅₀ = 5.7 nM with >1,250-fold selectivity for AChE over butyrylcholinesterase (BuChE), attributed to its indanone moiety .
  • 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: Early lead compound with moderate AChE inhibition (IC₅₀ ~100 nM); subsequent rigidification improved potency .

Selectivity Trends :

  • Bulky substituents (e.g., phthalimide) reduce BuChE binding, enhancing AChE selectivity .
  • The 4-methylphenyl group may balance steric bulk and hydrophobicity, optimizing interactions within the AChE gorge .

Molecular Modeling and QSAR Insights

  • CoMFA Studies : Comparative molecular field analysis (CoMFA) of N-benzylpiperidines highlights steric and electrostatic factors governing AChE inhibition. Protonation of the piperidine nitrogen enhances electrostatic interactions with the catalytic site, while substituent bulk modulates access to peripheral binding sites .
  • Hypothetical Binding Mode: The 4-methylphenyl group likely occupies the acyl-binding pocket of AChE, analogous to donepezil’s indanone, but with reduced rigidity .

Biological Activity

1-Benzyl-4-(4-methylphenyl)piperidine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C20H23N
  • Molecular Weight : 277.40 g/mol

The compound features a piperidine ring substituted with a benzyl group and a para-methylphenyl group, which contributes to its unique biological properties.

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly:

  • Monoamine Releasing Agent : The compound acts as a releasing agent for monoamines, particularly dopamine and norepinephrine, while showing lower affinity for serotonin. This selectivity is attributed to its ability to bind to specific transporters and receptors in the central nervous system (CNS) .

1. Antidepressant Effects

Research indicates that compounds similar to this compound may exhibit antidepressant-like effects through their action on monoamine neurotransmitter systems. Studies have shown that enhancing dopamine and norepinephrine levels can alleviate depressive symptoms .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that derivatives of piperidine, including this compound, demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

3. Antimalarial Potential

This compound has also been investigated for its potential as an antimalarial agent. In vitro studies have shown that certain derivatives exhibit nanomolar activity against Plasmodium falciparum, comparable to established treatments like chloroquine .

Case Study: Dopamine Receptor Interaction

A study focused on the interaction of piperidine derivatives with dopamine receptors highlighted the potential of this compound as a selective antagonist for the dopamine D4 receptor (D4R). This receptor is implicated in various neurological disorders, including Parkinson's disease . The compound demonstrated improved stability in biological systems compared to earlier piperidine analogs.

Pharmacokinetics and Stability

Pharmacokinetic studies revealed that compounds similar to this compound exhibit favorable absorption and distribution profiles in vivo. Specifically, they showed good brain penetration, which is crucial for CNS-targeted therapies .

Q & A

Q. Basic: What are the common synthetic routes for 1-Benzyl-4-(4-methylphenyl)piperidine, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, benzyl chloride can react with piperidine derivatives under basic conditions to introduce the benzyl group at the 1-position . Optimization includes solvent selection (e.g., CHCl₃/MeOH for improved solubility ), temperature control to minimize side reactions, and catalytic agents (e.g., Pd/C for hydrogenation steps). Yield improvements (e.g., 50–57% in ) are achieved by adjusting stoichiometry and reaction time. Purity is verified via HPLC (retention time: 8.2–9.5 min) and elemental analysis (C, H, N ±0.3% deviation) .

Q. Advanced: How can spectroscopic data discrepancies (e.g., NMR chemical shifts) be resolved for structurally similar piperidine derivatives?

Methodological Answer:
Discrepancies in NMR spectra (e.g., unexpected δH or δC values) require a combination of:

  • 2D NMR techniques (HSQC, HMBC) to confirm connectivity .
  • Computational modeling (DFT calculations) to predict shifts and compare with experimental data.
  • Isotopic labeling (e.g., deuteration) to isolate signal overlaps.
    For example, in , distinct δH values for hydroxylated derivatives (14–16) were validated via HMBC correlations between the benzyl group and piperidine ring . Contradictions in missing data (e.g., compound 16’s NMR in ) may necessitate re-synthesis under controlled conditions.

Q. Basic: What in vitro assays are suitable for assessing the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase for neurological targets) .
  • Receptor binding studies : Radioligand displacement assays (e.g., σ-receptors) with [³H]-ligands to determine Kᵢ values .
  • Cell viability assays : MTT or resazurin-based protocols to evaluate cytotoxicity (e.g., cancer cell lines) .
    Dose-response curves (0.1–100 µM) and positive controls (e.g., donepezil for enzyme inhibition) are critical for validation.

Q. Advanced: How can researchers design mechanistic studies to resolve conflicting reports on this compound’s neuroprotective vs. pro-apoptotic effects?

Methodological Answer:

  • Pathway-specific knockdowns : Use siRNA or CRISPR to silence targets (e.g., Bcl-2 for apoptosis) and observe phenotypic changes .
  • Metabolomic profiling : LC-MS/MS to quantify downstream metabolites (e.g., caspase-3 activation markers).
  • Dual-activity assays : Compare effects in primary neurons (neuroprotection) vs. glioblastoma cells (pro-apoptotic activity) under identical conditions. Contradictions may arise from cell-type-specific receptor expression .

Q. Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (LD₅₀ data pending; assume acute toxicity).
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Q. Advanced: How can computational methods predict the binding affinity of this compound to σ-1 receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with σ-1 receptor crystal structures (PDB: 5HK1). Focus on piperidine-benzyl interactions in the hydrophobic pocket .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • Free-energy calculations : MM-PBSA/GBSA to estimate ΔG_bind. Validate with experimental Kᵢ values from radioligand assays .

Q. Basic: How does structural modification at the 4-position (e.g., hydrazinyl vs. hydroxyl groups) alter reactivity?

Methodological Answer:

  • Hydrazinyl group (): Participates in condensation reactions (e.g., with ketones to form hydrazones) and acts as a nucleophile in substitutions .
  • Hydroxyl group : Enables etherification or esterification but requires protection (e.g., TBS) during synthesis .
    Comparative TLC (Rf: 0.3 vs. 0.5 in EtOAc/hexane) and IR (N-H stretch at 3300 cm⁻¹ for hydrazinyl) distinguish reactivity .

Q. Advanced: What strategies mitigate batch-to-batch variability in purity during large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : In-line HPLC monitoring (e.g., Agilent 1260 Infinity II) to track intermediate purity .
  • Design of Experiments (DoE) : Optimize parameters (e.g., pH, temperature) via response surface methodology.
  • Crystallization control : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal uniformity. ’s HPLC retention time (8.2–9.5 min) ensures <1% impurity .

Q. Basic: What chromatographic methods are validated for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : C18 column, mobile phase: MeOH/H₂O (70:30), λ = 254 nm. LOD: 0.1 µg/mL .
  • LC-MS/MS : ESI+ mode, MRM transition m/z 280 → 123 (CE: 25 eV). Validate with spiked plasma samples (recovery >90%) .
  • Sample prep : Solid-phase extraction (C18 cartridges) to remove proteins .

Q. Advanced: How can kinetic studies elucidate the mechanism of oxidation reactions involving the piperidine ring?

Methodological Answer:

  • Stopped-flow spectroscopy : Monitor intermediate formation (e.g., nitroxide radicals) at millisecond resolution .
  • Isotope effects : Compare k_H/k_D using deuterated analogs to identify rate-determining steps.
  • DFT calculations : Map reaction coordinates (e.g., transition states during H abstraction) using Gaussian 16. ’s oxidation with KMnO₄ suggests a radical-mediated pathway .

Properties

IUPAC Name

1-benzyl-4-(4-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTGAWIELAGYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340330
Record name 1-Benzyl-4-(4-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13314-67-5
Record name 1-Benzyl-4-(4-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.